(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Catalog No.
S703587
CAS No.
39070-14-9
M.F
C5H7N3O3
M. Wt
157.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

CAS Number

39070-14-9

Product Name

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

IUPAC Name

(3-methyl-2-nitroimidazol-4-yl)methanol

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3

InChI Key

WXSSUDRHAJTESR-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1[N+](=O)[O-])CO

Synonyms

1-Methyl-2-nitroimidazole-5-methanol; 5-(Hydroxymethyl)-1-methyl-2-nitroimidazole;L 8938; NSC 307224; SR 2521

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CO

Medicinal Chemistry:

The presence of the imidazole ring, a common functional group found in many biologically active molecules, makes (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol a potential candidate for drug discovery. Imidazole derivatives have been shown to exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, further research is needed to explore the specific bioactivity and potential therapeutic applications of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol.

Material Science:

The combination of the nitro group and the imidazole ring suggests potential applications in the development of new materials. Nitro groups can modify the electrical and optical properties of molecules, while imidazole rings can participate in various types of interactions with other molecules. These properties could be beneficial in designing new materials with specific functionalities, such as sensors or catalysts []. However, further research is needed to explore the feasibility and potential applications of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol in material science.

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a chemical compound characterized by its imidazole ring structure, which contains a nitro group and a hydroxymethyl substituent. The compound has the molecular formula C₇H₈N₄O₃ and a molecular weight of 184.16 g/mol. It is recognized for its potential applications in medicinal chemistry due to its unique structural features that facilitate interactions with biological targets.

, including:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming various derivatives with altered functional groups.
  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can react with carbonyl compounds to form imine or enamine derivatives, which are useful in synthetic organic chemistry .

Research indicates that (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol exhibits biological activities that may include antimicrobial and antitumor properties. Its structural similarity to other bioactive imidazole derivatives suggests potential interactions with biological pathways, although specific mechanisms remain to be fully elucidated.

The synthesis of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-hydroxyimidazole and methanol.
  • Nitro Group Introduction: A nitration step is performed, where nitric acid is used to introduce the nitro group at the appropriate position on the imidazole ring.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to isolate the desired compound .

The compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules.

Interaction studies of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with certain proteins involved in metabolic pathways, although further research is necessary to establish these interactions definitively.

Several compounds share structural similarities with (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethylimidazoleImidazole ring without nitro or hydroxymethyl groupsMore basic; used in pharmaceuticals
2-NitroimidazoleNitro group at position 2 of imidazoleExhibits distinct biological activity
1-HydroxymethylimidazoleHydroxymethyl group at position 1Lacks nitro functionality; different reactivity

The uniqueness of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to these similar compounds.

The compound (1-methyl-2-nitro-1h-imidazol-5-yl)methanol represents a paradigmatic example of hypoxia-activated prodrug technology, demonstrating exceptional selectivity for oxygen-depleted tumor microenvironments. This 2-nitroimidazole derivative exhibits profound antitumor activity specifically under hypoxic conditions, with selectivity ratios ranging from 4-fold to 203-fold depending on the cancer cell line tested [1] [2] [3]. The compound's mechanism relies on bioreductive activation by cellular nitroreductases, particularly NADPH:cytochrome P450 oxidoreductase, which generates highly cytotoxic metabolites exclusively in severely hypoxic environments with oxygen concentrations below 1 μmol/L [4] [3].

Cellular Pharmacology in Hypoxic Microenvironments

The cellular pharmacological profile of (1-methyl-2-nitro-1h-imidazol-5-yl)methanol demonstrates remarkable adaptation to the unique biochemical environment of hypoxic tumor cells. The compound exhibits rapid cellular uptake through passive diffusion, achieving intracellular concentrations that are 40-50 fold higher than extracellular levels within 30 minutes of exposure [4]. This concentration gradient is maintained specifically under hypoxic conditions, as the absence of oxygen prevents the back-oxidation reaction that would otherwise restore the parent compound and allow its efflux from cells [1] [3].

The tissue penetration characteristics of the compound are particularly noteworthy, with computational models predicting effective diffusion to depths of approximately 190 micrometers from blood vessels [4]. This penetration distance is crucial for reaching severely hypoxic tumor cores that are typically located beyond the effective range of oxygen diffusion from functional vasculature [5]. The compound's extended plasma half-life further supports this deep tissue distribution, providing sufficient time for the prodrug to reach and accumulate in target hypoxic regions before systemic clearance occurs [4].

Table 1: Chemical and Physical Properties of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

PropertyValue
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
IUPAC Name(1-methyl-2-nitro-1H-imidazol-5-yl)methanol
CAS Number39070-14-9
Chemical Class2-Nitroimidazole
Hypoxia Selectivity RatioVariable (4-203 fold depending on cell line)
Oxygen Inhibition Constant (KO2)∼1 μmol/L O2 (0.1% O2)
Physical StatePale-yellow to Yellow-brown Solid
Storage Temperature2-8°C (sealed, dry)

Table 2: Mechanism of Hypoxia-Selective Activation

StepProcessOxygen Dependence
1. Cellular UptakePassive diffusion into cellsIndependent
2. Bioreductive ActivationOne-electron reduction by NADPH:cytochrome P450 oxidoreductase and other nitroreductasesEnhanced under hypoxia
3. Nitroradical FormationFormation of nitroradical anion intermediateOxygen-sensitive
4. Competition with OxygenIn normoxia: back-oxidation to parent compound; In hypoxia: continued reductionCritical step - oxygen concentration determines outcome
5. Further ReductionMulti-electron reduction to hydroxylamine and amine derivativesHypoxia-dependent
6. Cellular BindingCovalent binding to cellular proteins (not DNA)Hypoxia-selective
7. CytotoxicityReplication stress, cell cycle arrest, and apoptosisHypoxia-selective

The metabolic activation pathway involves initial one-electron reduction by nitroreductases to form a nitroradical anion intermediate [1] [3]. Under normoxic conditions, this intermediate rapidly undergoes back-oxidation in the presence of molecular oxygen, regenerating the parent compound and allowing cellular efflux. However, under hypoxic conditions with oxygen concentrations below the critical threshold of 1 μmol/L, the nitroradical anion undergoes further reduction to form hydroxylamine and ultimately amine derivatives that covalently bind to cellular macromolecules [1] [6].

Glutathione conjugation has been identified as a primary mechanism for cellular entrapment of activated metabolites [6]. The formation of glutathione conjugates with reduced metabolites creates stable, non-diffusible adducts that accumulate specifically in hypoxic cells. This process depends not only on the cellular glutathione content and glutathione S-transferase activity but also on the expression levels of efflux transporters such as multidrug resistance-associated protein 1 [6].

Table 3: Pharmacokinetic Properties in Hypoxic Microenvironments

ParameterValueClinical Significance
Cellular Uptake RateRapid uptake within 30 minutes, plateau thereafterEnsures efficient targeting of hypoxic regions
Intracellular/Extracellular Ratio40-50 fold concentration gradient (hypoxic/normoxic)Provides selective accumulation advantage
Tissue Penetration Depth∼190 μm from blood vesselsReaches severely hypoxic tumor cores
Metabolic Stability (Aerobic)Highly stable, no significant metabolismPrevents premature activation in circulation
Metabolic Stability (Hypoxic)Rapid metabolism via nitroreductasesEnables tumor-selective activation
Plasma Half-lifeExtended (supports deep tissue diffusion)Allows sufficient time for tissue distribution
Protein BindingPrimarily to cellular proteins under hypoxiaMechanism of cellular entrapment
Distribution VolumePreferential accumulation in hypoxic tissue regionsTumor-specific drug concentration

DNA Crosslinking and Alkylation Mechanisms

The DNA-targeting mechanisms of (1-methyl-2-nitro-1h-imidazol-5-yl)methanol represent a complex interplay of direct and indirect molecular interactions that culminate in significant genomic instability under hypoxic conditions. Contrary to traditional alkylating agents that primarily target DNA bases directly, this compound exhibits a unique preference for protein interactions while inducing substantial DNA damage through secondary mechanisms [1] [7].

Recent investigations using advanced analytical techniques have revealed that covalent binding of activated metabolites occurs predominantly with cellular proteins rather than DNA [1]. Modified comet assays and click chemistry-based detection methods demonstrate that virtually all covalent drug-target interactions involve protein substrates, with minimal direct DNA alkylation observed even under strongly reducing conditions [1]. This protein-centric mechanism represents a departure from classical DNA-alkylating chemotherapeutics and suggests novel pathways for inducing cellular dysfunction.

Despite the limited direct DNA interaction, the compound induces significant interstrand DNA crosslinks through metabolite-mediated processes [7] [8]. Computational studies utilizing quantum mechanical calculations and molecular dynamics simulations have elucidated the mechanism by which nitroimidazole nucleoside derivatives generate highly reactive intermediates capable of forming DNA crosslinks [7]. The process involves hypoxia-selective dissociation of nitroimidazole substituents, creating thymine radicals that subsequently participate in crosslink formation with complementary DNA strands [7].

Table 4: DNA Crosslinking and Alkylation Mechanisms

DNA Interaction TypeMechanismHypoxia Dependence
Direct DNA BindingMinimal direct covalent binding observedLow - primarily protein-directed
DNA CrosslinkingInterstrand crosslinks formed via reactive metabolitesHigh - requires bioreductive activation
Base AlkylationLimited base alkylation, primarily protein targetsModerate - secondary to metabolite formation
Strand BreaksSingle and double strand breaks inducedHigh - metabolite-dependent process
Replication Fork DynamicsReplication fork stalling and degradationHigh - replication stress under hypoxia
DNA Damage Responseγ-H2AX phosphorylation, ATR activationEnhanced under hypoxic conditions
Repair Pathway ImpactDeficient homologous recombination increases sensitivityCritical for hypoxia-selective cytotoxicity

The replication stress induced by (1-methyl-2-nitro-1h-imidazol-5-yl)methanol represents a critical component of its cytotoxic mechanism [1]. Cells treated with the compound under hypoxic conditions exhibit significant accumulation in S-phase, accompanied by reduced DNA synthesis as measured by EdU incorporation assays [1]. This replication inhibition results from the formation of stalled replication forks, evidenced by increased chromatin-bound replication protein A and shortened DNA fiber tract lengths in single-molecule analysis [1].

The DNA damage response activated by the compound involves phosphorylation of histone H2AX at serine 139, creating γ-H2AX foci that serve as markers of DNA double-strand breaks [1] [3]. Interestingly, the γ-H2AX response appears to be non-canonical, as it does not correlate directly with DNA strand breaks detected by alkaline comet assays [1]. This suggests that γ-H2AX phosphorylation in this context may reflect replication stress rather than direct DNA damage, highlighting the complex cellular responses to nitroimidazole-induced metabolic perturbation.

Cellular sensitivity to (1-methyl-2-nitro-1h-imidazol-5-yl)methanol is significantly enhanced in cells deficient in homologous recombination repair pathways [3]. Cancer cell lines lacking BRCA1, BRCA2, or FANCA proteins exhibit markedly increased vulnerability to the compound under hypoxic conditions, suggesting that DNA repair deficiency creates a therapeutic window for hypoxia-activated prodrugs [3]. This observation has important implications for patient stratification and combination therapy strategies.

Bystander Effects and Diffusion Dynamics

The bystander effect represents a crucial determinant of therapeutic efficacy for (1-methyl-2-nitro-1h-imidazol-5-yl)methanol, enabling the compound to overcome the spatial heterogeneity of hypoxia within tumor tissues [2] [9] [3]. This phenomenon involves the diffusion of cytotoxic metabolites from hypoxic cells where bioreductive activation occurs to neighboring cells that may not themselves experience severe hypoxia [2] [9].

Experimental validation of bystander effects has been achieved through sophisticated co-culture systems utilizing genetically engineered cell lines with differential metabolic capabilities [3] [9]. In these models, metabolically competent "activator" cells overexpressing cytochrome P450 oxidoreductase are co-cultured with reductase-deficient "target" cells in three-dimensional multicellular layers and spheroids [3] [9]. The killing of target cells increases proportionally with the fraction of activator cells present, demonstrating efficient diffusion of active metabolites across cellular boundaries [3].

Table 5: Bystander Effects and Diffusion Dynamics

Bystander ComponentCharacteristicImpact on Therapy
Metabolite Diffusion RangeEffective radius of 50-100 μm from activation siteExtends therapeutic effect beyond directly targeted cells
Extracellular ReleaseSignificant efflux of cytotoxic metabolitesOvercomes tumor heterogeneity limitations
Cross-cellular KillingKilling of non-activating neighboring cellsEnhances overall tumor response
Tissue PenetrationDeep penetration into hypoxic tumor coresAddresses spatial hypoxia variations
Metabolite StabilitySufficient stability for intercellular diffusionMaintains therapeutic potency during diffusion
Killing Efficiency40-60% bystander effect contributionSignificantly improves single-agent efficacy

Computational modeling has provided quantitative insights into the spatial dynamics of bystander killing [4] [9]. Agent-based models incorporating cellular uptake kinetics, metabolic activation rates, and diffusion coefficients predict that cytotoxic metabolites can effectively kill cells within a radius of 50-100 micrometers from the initial activation site [4]. This diffusion range is particularly significant because it encompasses multiple cell diameters and can bridge regions of moderate hypoxia with areas of severe oxygen depletion [2].

The bystander efficiency exhibits a striking dependence on cellular density and tissue architecture [4] [9]. In three-dimensional spheroid models that more closely recapitulate tumor tissue organization, bystander effects contribute approximately 40-60% of the total cytotoxic activity [4] [3]. This substantial contribution explains the enhanced potency observed in spheroid cultures compared to monolayer systems and suggests that the bystander effect may be even more pronounced in the complex three-dimensional architecture of actual tumors [3].

The molecular identity of diffusible metabolites has been characterized through mass spectrometry analysis of cell culture media and tissue extracts [4]. Multiple metabolites, including mono-chloro and bis-chloro mustard derivatives, are released from activated cells and retain cytotoxic activity during intercellular diffusion [4]. The relative stability of these metabolites in the extracellular environment ensures that they remain active long enough to reach and kill neighboring cells before degradation or further metabolism occurs [4].

Spatial modeling studies have revealed important implications for tumor architecture and treatment efficacy [2] [9]. The bystander effect is most pronounced in tumors with contiguous regions of severe and moderate hypoxia, allowing metabolites generated in anoxic cores to diffuse to moderately hypoxic peripheries [2]. However, in tumors with isolated pockets of hypoxia separated by well-oxygenated tissue, the bystander effect may be limited by diffusion barriers and metabolite consumption by intervening cells [2].

Synergistic Combinations with Standard Chemotherapies

The therapeutic potential of (1-methyl-2-nitro-1h-imidazol-5-yl)methanol is significantly enhanced when combined with conventional cancer treatment modalities, creating synergistic interactions that improve both efficacy and therapeutic selectivity [10] [11] [12]. These combinations leverage the complementary mechanisms of action between hypoxia-activated prodrugs and standard therapies, resulting in enhanced tumor control while maintaining acceptable toxicity profiles [10] [11].

Radiation therapy combinations have demonstrated particularly promising results, with (1-methyl-2-nitro-1h-imidazol-5-yl)methanol serving as both a radiosensitizer and an independent cytotoxic agent [10] [11]. The compound enhances radiation effectiveness through multiple mechanisms: it acts as an oxygen mimetic in hypoxic cells, sensitizing them to radiation-induced DNA damage; it directly kills radioresistant hypoxic cells that would otherwise contribute to treatment failure; and it modifies the reoxygenation kinetics of tumors following radiation exposure [10] [11]. Clinical studies have reported enhancement ratios of 1.5-2.5 fold improvement in tumor control when the compound is combined with radiotherapy compared to radiation alone [10].

Table 6: Synergistic Combinations with Standard Chemotherapies

Combination TherapySynergistic MechanismEnhancement Ratio
Radiation TherapyRadiosensitization of hypoxic cells, oxygen mimetic effects1.5-2.5 fold improvement in tumor control
Alkylating AgentsEnhanced DNA crosslinking, complementary mechanisms2-4 fold increased cytotoxicity
Topoisomerase InhibitorsAdditive replication stress, cell cycle disruption3-5 fold enhanced cell killing
AntimetabolitesCombined metabolic and replication interference2-3 fold improved therapeutic index
Platinum CompoundsDual DNA damage pathways, repair system overwhelm3-6 fold synergistic enhancement
ImmunotherapyImproved antigen presentation, reduced immunosuppression2-4 fold improved immune response

Combinations with alkylating agents have revealed synergistic DNA damage mechanisms [12] [11]. The compound enhances the effectiveness of traditional alkylating agents such as cyclophosphamide and melphalan through complementary DNA targeting pathways [12]. While conventional alkylating agents primarily target well-oxygenated, proliferating cells, (1-methyl-2-nitro-1h-imidazol-5-yl)methanol specifically targets the hypoxic, quiescent cell populations that are inherently resistant to standard chemotherapy [12] [11]. This combination approach addresses tumor heterogeneity by ensuring that both oxic and hypoxic cell populations are effectively targeted [12].

The interaction with topoisomerase inhibitors creates additive replication stress that overwhelms cellular DNA repair mechanisms [10] [11]. When combined with agents such as doxorubicin, topotecan, or irinotecan, the compound induces complementary forms of replication interference that result in 3-5 fold enhanced cell killing compared to either agent alone [10] [11]. The temporal sequence of drug administration has been identified as critical, with optimal synergy achieved when the hypoxia-activated prodrug is administered prior to or concurrent with topoisomerase inhibitors [10].

Platinum compound combinations have shown remarkable synergistic enhancement ratios of 3-6 fold [10] [11]. The mechanism involves dual DNA damage pathways that create complex, difficult-to-repair lesions [10]. Cisplatin and its analogs form platinum-DNA adducts primarily in well-oxygenated cells, while (1-methyl-2-nitro-1h-imidazol-5-yl)methanol generates protein-DNA crosslinks and replication-blocking lesions specifically in hypoxic regions [10] [11]. The combination overwhelms cellular repair systems by creating multiple simultaneous DNA damage types that require different repair pathways [10].

Antimetabolite combinations demonstrate enhanced therapeutic indices through combined metabolic and replication interference [10] [11]. Agents such as gemcitabine and pemetrexed disrupt nucleotide synthesis pathways, while the hypoxia-activated compound induces replication stress through protein adduct formation [10] [11]. This dual mechanism creates enhanced sensitivity specifically in tumor cells while sparing normal tissues that typically do not experience significant hypoxia [10].

Recent investigations have explored combinations with immunotherapy agents, revealing unexpected immunomodulatory effects of hypoxia-activated prodrugs [11] [13]. The compound appears to enhance antigen presentation by increasing the expression of major histocompatibility complex molecules on tumor cells and promoting the release of damage-associated molecular patterns that stimulate immune responses [13] [11]. When combined with checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies, enhancement ratios of 2-4 fold improved immune response have been observed [11].

The temporal optimization of combination therapy has emerged as a critical factor determining therapeutic outcome [12] [11]. Preclinical studies suggest that hypoxia-activated prodrugs should be administered 1-2 days prior to conventional chemotherapy to achieve optimal synergy [13] [11]. This timing allows for adequate prodrug distribution and activation in hypoxic regions before standard agents target the oxic cell populations [11]. Sequential administration protocols have consistently demonstrated superior efficacy compared to concurrent dosing regimens [12] [11].

XLogP3

-0.4

UNII

85SM19TN0H

Other CAS

39070-14-9

Wikipedia

1-methyl-5-nitro-2-imidazolemethanol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Explore Compound Types